molecular formula C26H30N4O3S B10940268 N-[3-(morpholin-4-yl)propyl]-2-({3-[(naphthalen-1-yloxy)methyl]phenyl}carbonyl)hydrazinecarbothioamide

N-[3-(morpholin-4-yl)propyl]-2-({3-[(naphthalen-1-yloxy)methyl]phenyl}carbonyl)hydrazinecarbothioamide

Cat. No.: B10940268
M. Wt: 478.6 g/mol
InChI Key: DVPUIYOIAYSQNA-UHFFFAOYSA-N
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Description

N-(3-MORPHOLINOPROPYL)-2-{3-[(1-NAPHTHYLOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that combines morpholine, naphthyl, and hydrazinecarbothioamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-MORPHOLINOPROPYL)-2-{3-[(1-NAPHTHYLOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-morpholinopropylamine with 3-[(1-naphthyloxy)methyl]benzoyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3-MORPHOLINOPROPYL)-2-{3-[(1-NAPHTHYLOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-MORPHOLINOPROPYL)-2-{3-[(1-NAPHTHYLOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-MORPHOLINOPROPYL)-2-{3-[(1-NAPHTHYLOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-Naphthyloxy)methyl]phenylboronic acid
  • N-isopropyl-N-methyl-3-(1-naphthyloxy)-1-propanamine oxalate
  • 3-Morpholinopropylamine

Uniqueness

N-(3-MORPHOLINOPROPYL)-2-{3-[(1-NAPHTHYLOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H30N4O3S

Molecular Weight

478.6 g/mol

IUPAC Name

1-(3-morpholin-4-ylpropyl)-3-[[3-(naphthalen-1-yloxymethyl)benzoyl]amino]thiourea

InChI

InChI=1S/C26H30N4O3S/c31-25(28-29-26(34)27-12-5-13-30-14-16-32-17-15-30)22-9-3-6-20(18-22)19-33-24-11-4-8-21-7-1-2-10-23(21)24/h1-4,6-11,18H,5,12-17,19H2,(H,28,31)(H2,27,29,34)

InChI Key

DVPUIYOIAYSQNA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=S)NNC(=O)C2=CC=CC(=C2)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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